molecular formula C6H16ClNO3S B15307614 4-Methanesulfonyl-2-methoxybutan-1-amine hydrochloride

4-Methanesulfonyl-2-methoxybutan-1-amine hydrochloride

Cat. No.: B15307614
M. Wt: 217.72 g/mol
InChI Key: OZUJSDAATSZTBU-UHFFFAOYSA-N
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Description

4-Methanesulfonyl-2-methoxybutan-1-amine hydrochloride is a chemical compound with a molecular formula of C6H15NO3S·HCl It is a derivative of butanamine, featuring a methanesulfonyl group and a methoxy group attached to the butane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methanesulfonyl-2-methoxybutan-1-amine hydrochloride typically involves multiple steps. One common method includes the reaction of 2-methoxybutan-1-amine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methanesulfonyl-2-methoxybutan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding simpler amine derivatives.

    Substitution: The methanesulfonyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce simpler amine derivatives.

Scientific Research Applications

4-Methanesulfonyl-2-methoxybutan-1-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methanesulfonyl-2-methoxybutan-1-amine hydrochloride involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methanesulfonyl-2-methoxybutan-1-amine hydrochloride is unique due to the presence of both methoxy and methanesulfonyl groups on the butane chain. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research applications.

Properties

Molecular Formula

C6H16ClNO3S

Molecular Weight

217.72 g/mol

IUPAC Name

2-methoxy-4-methylsulfonylbutan-1-amine;hydrochloride

InChI

InChI=1S/C6H15NO3S.ClH/c1-10-6(5-7)3-4-11(2,8)9;/h6H,3-5,7H2,1-2H3;1H

InChI Key

OZUJSDAATSZTBU-UHFFFAOYSA-N

Canonical SMILES

COC(CCS(=O)(=O)C)CN.Cl

Origin of Product

United States

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